molecular formula C13H10N2S B2405230 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine CAS No. 108954-84-3

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine

Cat. No. B2405230
CAS RN: 108954-84-3
M. Wt: 226.3
InChI Key: KTLXGDDMVNUBHM-UHFFFAOYSA-N
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Description

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is a chemical compound with the CAS Number: 108954-84-3 . It has a molecular weight of 226.3 and its IUPAC name is 4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of a similar compound, 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, was reported in a study . The process involved the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, which resulted in N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide . This was then treated with excess P2S5 in anhydrous toluene to form the corresponding thioamide . The oxidation with potassium ferricyanide in an alkaline medium by the Jacobson procedure resulted in 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .


Molecular Structure Analysis

The InChI code for 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15) .


Chemical Reactions Analysis

The synthesized 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole was subjected to various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . The reaction conditions determined whether the furan ring or the acenaphthene fragment was attacked .


Physical And Chemical Properties Analysis

As mentioned earlier, 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is a solid compound .

Scientific Research Applications

Synthesis and Electrophilic Substitution Reactions

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine is utilized in synthetic chemistry, particularly in electrophilic substitution reactions. Aleksandrov and Elchaninov (2017) demonstrated its synthesis and its subsequent involvement in reactions such as nitration, bromination, formylation, and acylation. These reactions are significant for modifying the compound to produce derivatives with potential applications in various fields including materials science and pharmaceuticals (Aleksandrov & Elchaninov, 2017).

Novel Organic Compounds and Materials

The compound serves as a building block in the synthesis of novel organic compounds. Liu, Shih, and Tao (1984) reported the synthesis of 2-substituted naphtho[1′,2′:4,5]thiazolo[3,2-b]-1,2,4-triazoles, showcasing the versatility of this thiazole derivative in creating new heterocyclic compounds. Such compounds could have potential applications in material science and drug discovery (Liu, Shih, & Tao, 1984).

Molluscicidal Properties

El-bayouki and Basyouni (1988) explored the molluscicidal properties of new thiazolo[5,4-d]pyrimidines, indicating the potential use of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine derivatives in pest control, particularly in combating snails that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Molecular and Electronic Structure Analysis

Özdemir, Dinçer, Cukurovalı, and Büyükgüngör (2009) conducted experimental and theoretical investigations into the molecular and electronic structure of a derivative of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine. Their study provides insights into the physical and chemical properties of such compounds, which is crucial for their application in fields like materials science and pharmaceuticals (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Synthesis of 2-Arylbenzothiazoles

Che, Jiang, Xiao, Huang, and Deng (2017) described the synthesis of 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles using a method that involves oxidative annulation and C-H functionalization. This research highlights the potential use of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine in synthesizing complex molecules that can be used in organic electronics or as pharmaceutical intermediates (Che, Jiang, Xiao, Huang, & Deng, 2017).

properties

IUPAC Name

5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLXGDDMVNUBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine

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